1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3-chloro-4-fluorobenzyl group and a carboxylic acid functional group. The presence of both chloro and fluoro substituents on the benzyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-fluorobenzyl alcohol: This can be achieved by reducing 3-chloro-4-fluorobenzaldehyde using sodium borohydride in a solvent such as tetrahydrofuran (THF) and methanol at low temperatures.
Formation of 3-chloro-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using reagents like triphenylphosphine and tetrabromomethane.
Synthesis of the pyrazole ring: The bromide is reacted with a suitable pyrazole precursor under basic conditions to form the desired pyrazole ring.
Introduction of the carboxylic acid group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic aromatic substitution reactions, often using strong nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or hydrocarbons.
Coupling Reactions: The carboxylic acid group can be activated using reagents like carbodiimides to form amides or esters through coupling reactions with amines or alcohols.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The carboxylic acid group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorobenzyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3-chloro-4-fluorobenzoic acid: This compound shares the chloro and fluoro substituents but lacks the pyrazole ring, resulting in different chemical properties and applications.
3-fluorobenzyl chloride: This compound has a similar benzyl structure but lacks the pyrazole ring and carboxylic acid group, making it less versatile in certain reactions.
The unique combination of the pyrazole ring, chloro and fluoro substituents, and carboxylic acid group in this compound imparts distinct chemical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSSCVANRGBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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